Paichongding
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTGVPXRLDDMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058498 | |
| Record name | Paichongding | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948994-16-9 | |
| Record name | Paichongding | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Paichongding: A Technical Guide to a Chiral Neonicotinoid Insecticide
Abstract
Paichongding is a fourth-generation neonicotinoid insecticide notable for its chiral structure and efficacy against a range of sucking and chewing insect pests, particularly in rice cultivation. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activity of Paichongding. It explores the stereoselective bioactivity of its different isomers, the mechanism of action at the nicotinic acetylcholine receptor (nAChR), and its metabolic fate. This document is intended for researchers, scientists, and professionals in drug development and crop protection, offering a comprehensive resource on the core scientific and technical aspects of Paichongding.
Introduction
Paichongding, a neonicotinoid insecticide developed in China, represents a significant advancement in pest management strategies.[1][2] As a member of the nitromethylene class of insecticides, it is particularly effective against insect pests that have developed resistance to earlier generations of neonicotinoids.[3] A distinguishing feature of Paichongding is its chirality, possessing two stereocenters that give rise to four distinct stereoisomers. This structural complexity is directly linked to its biological activity and environmental behavior, with one isomer, (5R,7S)-paichongding, exhibiting significantly higher insecticidal potency.[4] This guide will delve into the technical details of Paichongding, providing a foundational understanding for its application and future research.
Chemical Structure and Identification
The chemical structure of Paichongding is characterized by a tetrahydroimidazo[1,2-a]pyridine core, substituted with a chloropyridinylmethyl group, a nitro group, a methyl group, and a propoxy group.[5][6] This intricate arrangement of functional groups is central to its mode of action and selective toxicity.
Systematic IUPAC Name: 1-[(6-chloro-3-pyridinyl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine[6]
Molecular Formula: C₁₇H₂₃ClN₄O₃[6]
Molecular Weight: 366.8 g/mol [6]
CAS Registry Number: 948994-16-9[6]
Chemical Structure Diagram:
Caption: 2D chemical structure of Paichongding.
Physicochemical Properties
The physicochemical properties of Paichongding influence its formulation, application, environmental fate, and bioavailability. While comprehensive experimental data is not widely published, some key properties have been reported or can be computed.
| Property | Value | Source |
| Physical State | Solid, Light Yellow | [7] |
| Melting Point | Data not available | [2] |
| Solubility | Data not available in various solvents. Imidacloprid, a related neonicotinoid, has low water solubility but is soluble in organic solvents.[8][9] | |
| pKa | Data not available | |
| LogP | 3.6 (Computed) | [6] |
Note: The lack of publicly available, experimentally determined physicochemical data highlights an area for future research to better understand and model the behavior of Paichongding.
Synthesis of Paichongding
The synthesis of Paichongding involves a multi-step process to construct the complex heterocyclic core and introduce the necessary functional groups. While specific proprietary details of the industrial manufacturing process are not fully disclosed, the general synthetic strategy can be inferred from the chemical literature and patents related to similar neonicotinoid compounds. A plausible synthetic approach involves the construction of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the chloropyridinylmethyl group.
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of Paichongding.
A published method for the synthesis of ¹⁴C-labeled Paichongding for metabolism studies starts from [¹⁴C]nitromethane and proceeds through five radiochemical steps.[10] The final step involves the separation of the four diastereoisomers by preparative chiral HPLC.[10]
Mechanism of Action: Targeting the Insect Nervous System
As a neonicotinoid, Paichongding acts as a selective agonist of the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[11][12] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.
The binding of Paichongding to the nAChR leads to the persistent and irreversible opening of the ion channel, allowing an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[11] This results in continuous nerve stimulation, leading to hyperexcitation, paralysis, and ultimately the death of the insect.
Signaling Pathway at the Synapse:
Caption: Simplified diagram of Paichongding's action at the insect synapse.
The selectivity of Paichongding for insect nAChRs over their mammalian counterparts is a key feature of neonicotinoids, contributing to their relatively lower mammalian toxicity.[3] This selectivity is attributed to differences in the subunit composition and structure of the receptors between insects and mammals.[13]
Stereoisomers and Bioactivity
Paichongding possesses two chiral centers, resulting in four stereoisomers: (5R,7R), (5S,7S), (5R,7S), and (5S,7R). Research has demonstrated significant differences in the biological activity and environmental fate of these isomers.
Notably, the (5R,7S)-paichongding enantiomer exhibits the highest insecticidal activity, being up to 20.1 times more potent than the other isomers.[4] This stereoselectivity underscores the importance of the three-dimensional arrangement of the molecule for its interaction with the target receptor. The differential activity of the stereoisomers has significant implications for the development of more effective and environmentally benign pesticide formulations, potentially allowing for the use of lower concentrations of the most active isomer.
The degradation of Paichongding in the environment is also stereoselective. Studies have shown that the diastereomers degrade at different rates in soil, with the trans isomers being more prone to mineralization. The major degradation pathways include denitration, depropylation, nitrosylation, demethylation, and hydroxylation.[3]
Analytical Methods
The analysis of Paichongding in various matrices, such as crops and environmental samples, is crucial for residue monitoring and regulatory compliance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method for the determination of Paichongding residues.[14][15]
Experimental Protocol: HPLC Analysis of Paichongding
This protocol provides a general framework. Specific parameters may need optimization based on the sample matrix and instrumentation.
-
Sample Preparation:
-
Homogenize the sample (e.g., crop material).
-
Extract Paichongding using a suitable organic solvent (e.g., acetonitrile).
-
Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (with formic acid and/or ammonium formate) and acetonitrile or methanol.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Paichongding and its isomers.
-
Chiral Separation of Stereoisomers:
The separation of the four stereoisomers of Paichongding can be achieved using chiral HPLC.[10][13] This typically involves the use of a chiral stationary phase (CSP) that can differentially interact with each enantiomer, leading to their separation.
Experimental Workflow: Chiral HPLC Separation
Caption: Workflow for the chiral separation of Paichongding stereoisomers.
Toxicology and Environmental Fate
The toxicological profile of Paichongding is an important consideration for its safe use. While it exhibits high toxicity to target insect pests, its toxicity to non-target organisms is a key area of research.
One study on the earthworm Eisenia fetida reported LC50 values of 541.07 mg/kg (14 days) and 238.51 mg/kg (28 days) in an artificial soil test.[16] While this suggests a lower acute toxicity to this non-target organism compared to some other neonicotinoids, sublethal effects on growth and antioxidant enzyme activity were observed.[16] Comprehensive toxicological data, including LD50 values for various species and through different exposure routes, are needed for a complete risk assessment.[6][9][17][18]
The environmental fate of Paichongding is influenced by its physicochemical properties and susceptibility to degradation. As mentioned, degradation in soil is stereoselective.[19] The persistence of Paichongding and its metabolites in soil and water systems is a critical factor in assessing its long-term environmental impact.[3][20][21]
Conclusion
Paichongding is a potent, chiral neonicotinoid insecticide with a complex chemical structure and a stereoselective mechanism of action. Its efficacy against resistant pests makes it a valuable tool in modern agriculture. However, its chirality introduces complexities in its biological activity and environmental behavior that warrant further investigation. A deeper understanding of its synthesis, the molecular interactions with its target receptor, its physicochemical properties, and its comprehensive toxicological and environmental profile is essential for its responsible and sustainable use in crop protection. This technical guide provides a solid foundation for researchers and professionals working with this important insecticide.
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Diastereoselective Metabolism of a Novel Cis-Nitromethylene Neonicotinoid Paichongding in Aerobic Soils | Environmental Science & Technology - ACS Publications. (URL: [Link])
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Paichongding: A Mechanistic Deep Dive into its Action on Insect Nicotinic Acetylcholine Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Paichongding (IPP) is a notable insecticide whose efficacy stems from its interaction with the insect nervous system. This guide provides a comprehensive technical overview of its mechanism of action, focusing on its molecular target, the nicotinic acetylcholine receptor (nAChR). We will dissect the biophysical and biochemical consequences of paichongding binding, from ion channel modulation to downstream cellular toxicity. Furthermore, this document details the validated experimental protocols essential for characterizing such compound-receptor interactions, including two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays. By synthesizing established research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and innovate in the field of insecticides targeting nAChRs.
Introduction: The Nicotinic Acetylcholine Receptor as a Premier Insecticidal Target
The central nervous system (CNS) of insects is rich in nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that mediate fast synaptic transmission.[1] When the endogenous neurotransmitter acetylcholine (ACh) binds, these channels open, allowing an influx of cations that depolarizes the neuron and propagates a nerve impulse.[2] The structural and pharmacological uniqueness of insect nAChRs compared to their mammalian counterparts makes them an excellent target for selective insecticides.[3]
Paichongding belongs to a class of insecticides that, like the widely-known neonicotinoids, function by targeting these receptors.[3][4] However, understanding its specific mode of action reveals subtle but critical differences in its interaction, efficacy, and the resulting physiological cascade.
Core Mechanism of Action: From Receptor Binding to Neuronal Failure
The insecticidal activity of paichongding is a multi-step process that begins at the molecular level and culminates in the systemic failure of the insect's nervous system.
Molecular Target: The Insect nAChR
The nAChR is a pentameric protein, meaning it is composed of five subunits arranged around a central ion pore.[4] The binding site for acetylcholine and its agonists, including paichongding, is located at the interface between two of these subunits in the extracellular domain.[5][6]
A Low-Efficacy Agonist with High-Impact Consequences
Unlike acetylcholine, which is a full agonist that efficiently opens the nAChR channel, paichongding is characterized as a low-efficacy partial agonist.[4] This distinction is critical and is a cornerstone of its mechanism.
-
Partial Agonism: Electrophysiological studies on hybrid nAChRs (composed of insect and rat subunits) expressed in Xenopus oocytes have demonstrated that paichongding elicits a maximal inward current that is only a fraction (approximately 21.9%) of that induced by the neonicotinoid imidacloprid (IMI), which itself is a partial agonist compared to ACh.[4] This indicates that even when paichongding occupies the receptor's binding site, it is inefficient at inducing the conformational change required for full channel opening.
-
Persistent Activation: Despite its low efficacy, paichongding's binding leads to a persistent, low-level activation of the nAChR. This prevents the neuron from repolarizing and returning to a resting state, leading to a state of constant, uncontrolled stimulation.
This sustained depolarization triggers a cascade of cytotoxic events.
The Downstream Cascade: From Ion Dysregulation to Oxidative Stress
The continuous, low-level influx of cations, particularly calcium ions (Ca²⁺), through the partially opened nAChR channels is the primary driver of neurotoxicity.[7]
-
Calcium Overload: The neuron's intracellular calcium concentration rises to pathological levels.
-
Mitochondrial Damage: Excess cytosolic calcium is sequestered by mitochondria, which disrupts their function and impairs cellular energy production.[7]
-
Oxidative Stress: Damaged mitochondria begin to produce excessive reactive oxygen species (ROS), or free radicals.[7]
-
Cellular Damage and Apoptosis: ROS are highly reactive molecules that damage essential cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) and leading to widespread neurodegeneration.[7]
The following diagram illustrates this toxic cascade initiated by paichongding.
Caption: Paichongding's neurotoxic cascade of action.
Experimental Validation: Protocols and Methodologies
The mechanism described above has been elucidated through rigorous experimental techniques. As a Senior Application Scientist, I emphasize that the validity of any mechanistic claim rests on the robustness of the experimental design. The following protocols are foundational for research in this area.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is the gold standard for characterizing the function of ligand-gated ion channels. It allows for precise control of the cell's membrane potential while measuring the ionic currents flowing through the channels in response to a compound.
Causality Behind Experimental Choices:
-
Xenopus Oocytes: These large, robust cells are used because they lack native nAChRs but possess all the necessary cellular machinery to express functional receptors from injected cRNA. This provides a clean, controlled system to study specific nAChR subtypes.
-
Voltage Clamp: By "clamping" the membrane potential at a fixed voltage (e.g., -80 mV), we can isolate the current flowing through the ion channel as the primary variable, allowing for direct measurement of channel activity upon drug application.
Step-by-Step Protocol:
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.
-
cRNA Injection: Using a micro-injector, inject each oocyte with cRNA encoding the desired insect nAChR subunits (e.g., a hybrid of insect α and rat β subunits to ensure proper formation).[4] Incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull two glass microelectrodes with a resistance of 0.5-2.0 MΩ. Fill the voltage-sensing electrode with 3 M KCl and the current-injecting electrode with 3 M KCl.
-
Recording Setup: Place a receptor-expressing oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution). Impale the oocyte with both microelectrodes.
-
Voltage Clamping: Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -80 mV.
-
Compound Application: Apply a saturating concentration of the agonist (e.g., 100 µM ACh) via the perfusion system to determine the maximum current response (I_max).
-
Dose-Response Analysis: Apply increasing concentrations of paichongding to different oocytes and record the peak inward current at each concentration.
-
Data Analysis: Normalize the current elicited by paichongding to the I_max from ACh. Plot the normalized response against the log of the paichongding concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and relative efficacy.
The following diagram outlines this self-validating workflow.
Caption: Two-Electrode Voltage Clamp (TEVC) experimental workflow.
Radioligand Binding Assays
These assays are used to determine a compound's affinity for a receptor. A competitive binding assay measures how effectively paichongding "competes" with a known high-affinity radiolabeled ligand for the nAChR binding site.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize insect nervous tissue (e.g., heads from fruit flies or aphids) in a cold buffer to isolate cell membranes rich in nAChRs. Centrifuge to pellet the membranes.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or ¹²⁵I-α-bungarotoxin), and varying concentrations of unlabeled paichongding.[8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of paichongding. This competition curve is used to calculate the IC₅₀ (concentration of paichongding that inhibits 50% of radioligand binding), from which the inhibition constant (Ki) can be derived. A lower Ki value signifies higher binding affinity.
Pharmacological Profile
Data from the experiments described above allow for the quantitative characterization of paichongding's interaction with insect nAChRs.
| Compound | Target Receptor | EC₅₀ | Relative Efficacy (% of ACh I_max) | Reference |
| Acetylcholine (ACh) | Drosophila CNS nAChRs | 19 µM | 100% | [1] |
| Imidacloprid (IMI) | Drosophila CNS nAChRs | - | ~10-14% | [1] |
| Paichongding | Nlα1/ratβ2 hybrid nAChR | - | ~21.9% of IMI | [4] |
Note: Direct comparison of efficacy is challenging due to the use of different receptor preparations in published studies. The data clearly positions paichongding as a partial agonist.
Mechanisms of Resistance
The development of resistance is a significant challenge in pest management and drug development.[9][10] Understanding the potential routes to resistance is crucial for creating sustainable insect control strategies.
There are three primary mechanisms by which insects can develop resistance to paichongding:
-
Target-Site Resistance: Mutations in the genes encoding the nAChR subunits can alter the structure of the paichongding binding site.[9] This can reduce the compound's binding affinity, rendering it less effective.
-
Metabolic Resistance: Insects can evolve to produce higher levels or more efficient versions of detoxification enzymes, such as cytochrome P450s or glutathione S-transferases.[9][11] These enzymes can metabolize and break down paichongding before it reaches its target in the nervous system.
-
Penetration Resistance: Modifications to the insect's outer cuticle can slow the absorption and penetration of the insecticide into the insect's body, giving metabolic enzymes more time to detoxify the compound.[11][12]
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Chiral Properties and Stereoisomers of Paichongding: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral properties and stereoisomers of Paichongding, a novel neonicotinoid insecticide. As the development of stereochemically pure agrochemicals gains prominence for enhancing efficacy and minimizing environmental impact, a thorough understanding of the stereoselectivity of Paichongding is paramount for researchers, scientists, and drug development professionals. This document delves into the stereochemistry of the Paichongding molecule, the significant differences in biological activity among its stereoisomers, and detailed methodologies for their separation and analysis. We will explore the stereoselective fate of these isomers in the environment and their mode of action at the molecular level, providing a robust framework for future research and development in this area.
Introduction: The Significance of Chirality in Modern Insecticides
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a pivotal role in the biological activity of many pharmaceuticals and agrochemicals. The interaction of these chiral molecules with biological systems, which are themselves inherently chiral (e.g., enzymes, receptors, DNA), is often highly stereospecific. This means that different stereoisomers of a single compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3]
Paichongding, a potent neonicotinoid insecticide, possesses two chiral centers in its structure, giving rise to four distinct stereoisomers: (5R,7R), (5S,7S), (5S,7R), and (5R,7S).[4] As with many chiral pesticides, these stereoisomers display significant differences in their insecticidal efficacy and environmental behavior.[2][5] The practice of marketing chiral pesticides as racemic mixtures, containing all stereoisomers in equal proportions, is increasingly being questioned due to the potential for inactive or less active isomers to contribute to off-target toxicity and environmental load without providing any pest control benefit.
This guide will provide an in-depth exploration of the chiral characteristics of Paichongding, offering a technical resource for the scientific community to advance the development of more effective and environmentally benign crop protection solutions.
Stereochemistry and Physicochemical Properties of Paichongding Isomers
The molecular structure of Paichongding, 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine, contains two stereogenic centers at the C5 and C7 positions of the hexahydroimidazo[1,2-a]pyridine ring system. This results in the existence of two pairs of enantiomers, which are also diastereomers of each other.
The four stereoisomers are:
-
(5R,7R)-Paichongding and (5S,7S)-Paichongding (Enantiomeric pair 1)
-
(5S,7R)-Paichongding and (5R,7S)-Paichongding (Enantiomeric pair 2)
While enantiomers share identical physicochemical properties in an achiral environment (e.g., melting point, boiling point, solubility), diastereomers possess distinct physical and chemical characteristics.[6] This distinction is fundamental to their separation and differential behavior in biological systems.
| Property | (5R,7R) | (5S,7S) | (5S,7R) | (5R,7S) | Reference |
| Molecular Formula | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | C₁₇H₂₃ClN₄O₃ | N/A |
| Molecular Weight | 366.84 g/mol | 366.84 g/mol | 366.84 g/mol | 366.84 g/mol | N/A |
| Water Solubility | Data not available | Data not available | Data not available | Data not available | [6] |
| Vapor Pressure | Data not available | Data not available | Data not available | Data not available | [6] |
Stereoselective Biological Activity
The primary driver for investigating the stereoisomers of Paichongding is the significant difference in their insecticidal activity. The target pest for which Paichongding shows high efficacy is the brown planthopper (Nilaparvata lugens), a major threat to rice cultivation.[4][7]
Differential Insecticidal Efficacy
Research has demonstrated a clear stereoselectivity in the insecticidal action of Paichongding stereoisomers against Nilaparvata lugens. The (5R,7S) isomer is reported to be the most potent, exhibiting significantly higher activity than the other three isomers.
| Stereoisomer | Relative Insecticidal Activity against Nilaparvata lugens | Reference |
| (5R,7S)-Paichongding | Most Active | [4] |
| (5S,7R)-Paichongding | Less Active | [2] |
| (5R,7R)-Paichongding | Less Active | [2] |
| (5S,7S)-Paichongding | Least Active | [2] |
Note: While the qualitative difference in activity is established, specific LC50 values for each stereoisomer against Nilaparvata lugens were not found in the reviewed literature. Obtaining this quantitative data is crucial for a precise understanding of the stereoselective toxicity.
Mode of Action: Stereoselective Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoid insecticides, including Paichongding, exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8][9][10] The binding of neonicotinoids to these receptors leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
The stereoselectivity of Paichongding's insecticidal activity strongly suggests that the binding interaction with nAChRs is also stereospecific. The higher potency of the (5R,7S) isomer indicates a more favorable three-dimensional fit into the binding pocket of the target receptor. The precise nature of this interaction, including the specific amino acid residues involved and the conformational changes induced upon binding of each stereoisomer, is a key area for further investigation using techniques such as molecular docking and site-directed mutagenesis. Understanding the stereoselective binding at the molecular level is critical for the rational design of new, more potent, and selective insecticides.[11][12]
Methodologies for Chiral Separation and Analysis
The separation and quantification of individual stereoisomers are essential for studying their specific biological activities and environmental fates. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for this purpose.[4][13]
Experimental Protocol: Chiral HPLC Separation of Paichongding Stereoisomers
This protocol is a representative method adapted from established procedures for chiral separations of similar compounds.[14][15][16][17] Optimization will be necessary for specific instrumentation and samples.
Objective: To achieve baseline separation of the four stereoisomers of Paichongding.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), is a good starting point for screening.[15]
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Paichongding racemic standard and/or individual isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare various mobile phase compositions of n-hexane and an alcohol modifier (IPA or EtOH). A typical starting point is a 90:10 (v/v) mixture of n-hexane:IPA.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the Paichongding standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the isomers using a UV detector at a wavelength where Paichongding exhibits strong absorbance (e.g., 270 nm).
-
Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier), the flow rate, and the column temperature to optimize the resolution between the stereoisomers.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Prepare Racemic Paichongding Sample] --> B{Chiral HPLC System}; B --> C[Inject Sample onto Chiral Column]; C --> D{Isocratic Elution with Optimized Mobile Phase}; D --> E[UV Detection]; E --> F{Separated Stereoisomer Peaks}; F --> G[Quantification and Analysis]; subgraph "System Parameters" direction LR node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P1["Column: Polysaccharide-based CSP"]; P2["Mobile Phase: n-Hexane/Alcohol"]; P3["Flow Rate: 0.5-1.5 mL/min"]; P4["Temperature: Ambient"]; end B -- "Parameters" --> P1; B -- "Parameters" --> P2; B -- "Parameters" --> P3; B -- "Parameters" --> P4; }
Caption: Workflow for Chiral HPLC Separation of Paichongding.
Experimental Protocol: Supercritical Fluid Chromatography (SFC) for Paichongding Stereoisomers
SFC offers several advantages over HPLC for chiral separations, including faster analysis times and reduced organic solvent consumption.[1][13][18][19]
Objective: To achieve rapid and efficient separation of Paichongding stereoisomers.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or mass spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP) column suitable for SFC.
Reagents:
-
Supercritical fluid grade carbon dioxide (CO₂)
-
HPLC-grade methanol (MeOH) or ethanol (EtOH) as a modifier.
-
Paichongding racemic standard and/or individual isomer standards.
Procedure:
-
System Preparation: Pressurize the system with CO₂.
-
Mobile Phase Composition: Set the initial mobile phase composition, typically a gradient of CO₂ and an alcohol modifier. A starting point could be 5% to 40% MeOH in CO₂ over 5-10 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the Paichongding standard in a suitable solvent (e.g., MeOH) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 5 µL) of the sample.
-
Detection: Monitor the elution of the isomers.
-
Optimization: Adjust the gradient profile, flow rate, back pressure, and column temperature to optimize the separation.
Caption: Workflow for Chiral SFC Separation of Paichongding.
Stereoselective Environmental Fate
The stereoisomers of Paichongding exhibit different degradation rates and behaviors in the environment, which has significant implications for environmental risk assessment.
Degradation in Soil
Studies have shown that the degradation of Paichongding in soil is stereoselective.[2][5] Specifically, the diastereomers (5S,7R)- and (5R,7S)-Paichongding degrade more rapidly than the (5R,7R) and (5S,7S) enantiomers.[2] This differential persistence means that the enantiomeric ratio of Paichongding in the soil will change over time, potentially leading to an enrichment of the more persistent and less insecticidally active isomers.
| Stereoisomer | Half-life in Flooded Paddy Soil (days) | Reference |
| (5R,7R)-Paichongding | 3.05 | [2] |
| (5S,7S)-Paichongding | 3.15 | [2] |
| (5S,7R)-Paichongding | 0.18 | [2] |
| (5R,7S)-Paichongding | 0.18 | [2] |
Uptake and Translocation in Plants
Stereoselectivity has also been observed in the uptake and translocation of Paichongding stereoisomers in plants. For instance, in Chinese pak choi, the (5R,7S) and (5S,7R) enantiomers were more readily taken up by the roots and accumulated in the leaves compared to the (5R,7R) and (5S,7S) isomers.[4] This has important implications for both crop protection, as the most active isomer is efficiently transported to the target tissues, and for food safety, as it may lead to differential residue levels of the stereoisomers in edible parts of the plant.
Experimental Protocol: Extraction of Paichongding Stereoisomers from Soil
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for pesticide residue analysis in soil.[20][21]
Objective: To extract Paichongding stereoisomers from a soil matrix for subsequent chiral analysis.
Materials:
-
Homogenized soil sample
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add a small amount of water to moisten it.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute using a vortex mixer.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shaking and Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The supernatant is the final extract, ready for analysis by chiral HPLC or SFC.
Caption: QuEChERS-based Extraction of Paichongding from Soil.
Future Perspectives and Conclusion
The study of the chiral properties and stereoisomers of Paichongding is a rapidly evolving field with significant implications for the future of pest management. The clear evidence of stereoselectivity in its biological activity and environmental fate underscores the potential benefits of developing and marketing the most active and environmentally favorable isomer, (5R,7S)-Paichongding, as a single-enantiomer product.
Key areas for future research include:
-
Quantitative Bioactivity Studies: Determining the precise LC50 values of all four stereoisomers against a broader range of target and non-target organisms.
-
Stereoselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of (5R,7S)-Paichongding to make a single-isomer product economically viable.
-
Molecular Modeling: Elucidating the precise molecular interactions between each stereoisomer and the nicotinic acetylcholine receptor to guide the design of next-generation insecticides.
-
Comprehensive Environmental Fate Studies: Quantifying the physicochemical properties of each isomer and investigating their stereoselective behavior in a wider range of environmental matrices.
References
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- Tomizawa, M., & Casida, J. E. (2003). Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. Journal of Agricultural and Food Chemistry, 51(21), 6296-6302.
- Cai, Z., et al. (2015). Anaerobic Degradation Pathway of the Novel Chiral Insecticide Paichongding and Its Impact on Bacterial Communities in Soils. Journal of Agricultural and Food Chemistry, 63(32), 7151-7160.
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
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Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (2021). Molecules, 26(16), 4983.
- Tikhonov, D. B., & Zhorov, B. S. (2017). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Protein. Marine drugs, 15(1), 15.
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- Keeling, C. I., et al. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 27(3), 487-497.
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for Paichongding (Triflumezopyrim) in Rice Pest Management
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paichongding (哌虫啶), known chemically as Triflumezopyrim (TFM), represents a significant advancement in the management of key insect pests in rice cultivation.[1] Classified as a novel mesoionic insecticide, it provides a unique mode of action against sucking insect pests, particularly species of planthoppers that have developed resistance to conventional chemistries.[2][3] Paichongding is the first commercialized mesoionic insecticide and is distinguished by its high efficacy at low application rates, systemic activity within the rice plant, and a favorable safety profile concerning non-target organisms, including critical pollinators.[2][3][4] This document provides a comprehensive technical guide covering the fundamental properties, mechanism of action, and detailed protocols for the laboratory and field application of Paichongding for the control of rice pests. The subsequent sections are designed to equip researchers and pest management professionals with the necessary knowledge to effectively and responsibly utilize this innovative insecticide.
Chemical & Physical Properties
Paichongding's unique chemical identity underpins its biological activity. It is a nitromethylene insecticide belonging to the mesoionic class.[1][3] While it is often grouped with neonicotinoids due to its target site, its specific binding and physiological effects are distinct.[2]
Table 1: Chemical Identity and Properties of Paichongding (Triflumezopyrim)
| Property | Value | Source |
| Common Name | Paichongding (Approved in China) | [1] |
| Chemical Name | Triflumezopyrim | [2][3] |
| IUPAC Name | (5RS,7RS;5RS,7SR)-1-[(6-chloro-3-pyridyl)methyl]-1,2,3,5,6,7-hexahydro-7-methyl-8-nitroimidazo[1,2-a]pyridin-5-yl propyl ether | [1] |
| CAS Registry No. | 948994-16-9 | [1] |
| Chemical Formula | C₁₇H₂₃ClN₄O₃ | [5] |
| Molar Mass | 366.85 g·mol⁻¹ | [5] |
| Class | Mesoionic / Nitromethylene Insecticide | [1][3] |
| Mode of Action Group | IRAC Group 4E: Nicotinic Acetylcholine Receptor (nAChR) competitive modulators | [3] |
Mechanism of Action: A Unique Approach to nAChR Inhibition
The primary target of Paichongding is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, a target shared with neonicotinoids.[3][6] However, its interaction with the receptor is distinct. Paichongding acts as a competitive modulator, but its binding characteristics and the resulting physiological response differ from classical neonicotinoids like imidacloprid.
Causality of Action:
-
Binding: Paichongding binds to the nAChR, preventing the natural neurotransmitter, acetylcholine (ACh), from binding and propagating a nerve signal.
-
Unique Inhibition: Unlike neonicotinoids which are agonists (they mimic ACh and cause persistent stimulation), Paichongding functions as an inhibitor.[3] It blocks the receptor channel, preventing nerve conduction.
-
Symptomology: This blockage leads to a rapid cessation of feeding and other behaviors in the target pest. The insect effectively loses consciousness and starves, rather than dying from the hyperexcitation typical of organophosphate or classical neonicotinoid poisoning.[2][7]
This distinct mechanism is crucial for its efficacy against planthopper populations that have developed resistance to other nAChR agonists.[8]
Caption: Mode of Action of Paichongding at the insect synapse.
Target Pest Spectrum in Rice
Paichongding is primarily effective against sucking insect pests. Its systemic nature allows it to be absorbed by the rice plant, making it particularly potent against insects that feed on the plant's vascular tissues.[4]
Table 2: Key Rice Pests Targeted by Paichongding
| Common Name | Scientific Name | Key Characteristics & Damage |
| Brown Planthopper (BPH) | Nilaparvata lugens | A major, economically significant rice pest in Asia. Causes "hopperburn" by sucking sap from the base of the plant. Known for high resistance to other insecticides.[8][9] |
| Small Brown Planthopper (SBPH) | Laodelphax striatellus | Another significant planthopper species that damages rice and vectors viral diseases.[3] |
| White-backed Planthopper | Sogatella furcifera | Contributes to hopperburn and can cause significant yield loss, especially in early crop stages. |
| Leafhoppers | e.g., Nephotettix spp. | Vectors of tungro virus and other diseases; cause direct feeding damage. |
Toxicological Profile & Environmental Fate
A critical aspect of any modern insecticide is its selectivity and environmental impact.
-
Efficacy Against Resistant Pests: Paichongding has demonstrated high efficacy against planthopper populations resistant to imidacloprid and other neonicotinoids.[8] This makes it a valuable tool for breaking resistance cycles.
-
Safety for Pollinators: Studies have reported that Paichongding has no adverse effects on pollinators like bees, a significant advantage over many systemic insecticides.[2]
-
Non-Target Predators: It has been found to be relatively safe for key predators in the rice ecosystem, such as the mirid bug (Cyrtorhinus lividipennis) and spiders (Pardosa pseudoannulata), which are crucial for integrated pest management (IPM).[10]
-
Soil Ecology: In soil, Paichongding can have varied effects on microbial populations and enzyme activities. For instance, it has been shown to inhibit urease activity initially while stimulating dehydrogenase and protease.[11] Its half-life in soil can range from 90 to over 170 days depending on soil type.[11]
Resistance Management Strategy
While Paichongding is effective against currently resistant pests, proactive resistance management is essential to preserve its long-term efficacy.
-
Risk of Resistance: Laboratory selection studies show that pests like the small brown planthopper can develop resistance to Paichongding over many generations of continuous exposure.[3][12]
-
Lack of Cross-Resistance: A key advantage is the lack of cross-resistance observed between Paichongding and other insecticides, including imidacloprid, nitenpyram, flonicamid, and pymetrozine.[3][12] This allows it to be effectively integrated into rotation programs.
-
Recommended Strategies:
-
Mode of Action Rotation: Do not apply Paichongding in consecutive treatments. Rotate with insecticides from different IRAC groups.
-
Adherence to Label Rates: Using sublethal doses can accelerate resistance development. Always apply at the recommended field rate.
-
Integrated Pest Management (IPM): Combine chemical control with cultural and biological control methods to reduce overall selection pressure.[13]
-
Application Protocols
Protocol 1: Laboratory Bioassay for Efficacy Evaluation (LC₅₀ Determination)
This protocol outlines a standardized method for determining the median lethal concentration (LC₅₀) of Paichongding against rice planthoppers.
Objective: To quantify the intrinsic toxicity of Paichongding to a target pest population.
Materials:
-
Paichongding technical grade or a known concentration formulation (e.g., 10% SC).
-
Acetone or appropriate solvent for stock solution.
-
Triton X-100 or similar surfactant.
-
Distilled water.
-
Healthy, uniform rice seedlings.
-
Culture of target insects (e.g., 3rd instar nymphs of Nilaparvata lugens).
-
Glass vials or petri dishes, fine brushes, micropipettes.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 mg/L) of Paichongding in the chosen solvent.
-
Serial Dilutions: Create a series of at least five graded concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/L) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even coverage. A control solution (surfactant and water only) must be included.
-
Rice Seedling Treatment: Bundle 2-3 rice seedlings together at the base. Immerse them in each test concentration (and the control) for 30 seconds. Allow the seedlings to air dry completely.
-
Insect Infestation: Place the treated seedling stems into glass vials containing a small amount of water to keep them fresh. Introduce 20-30 nymphs into each vial using a fine brush. Each concentration should have at least three replicates.
-
Incubation: Maintain the vials under controlled conditions (e.g., 25±1°C, >70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-infestation. An insect is considered dead if it is immobile when gently prodded with a brush.
-
Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Analyze the dose-response data using Probit analysis to calculate the LC₅₀ and LC₉₀ values and their corresponding 95% confidence intervals.
Caption: Standard workflow for a laboratory bioassay.
Protocol 2: Field Application Guide
This guide provides best practices for the effective and safe application of Paichongding in commercial rice fields.
1. Formulation:
-
Paichongding is commonly available as a Suspension Concentrate (SC), such as Pyraxalt™ (10% SC) or in combination formulations.[10][14] Always consult the product label for specific details.
2. Application Timing:
-
Apply Paichongding at the early stage of pest infestation when planthopper populations begin to build, typically during the tillering to booting stages of rice growth.
-
Timing is critical. Application should be based on scouting and economic threshold levels (ETLs) established for the region. For BPH, an ETL might be around 10-15 hoppers per hill.[10]
3. Dosage and Spray Volume:
Table 3: Recommended Field Application Rates for Paichongding
| Formulation Example | Target Pest | Recommended Rate (Active Ingredient) | Recommended Rate (Product) | Spray Volume |
| 10% Triflumezopyrim SC | Rice Planthoppers | 60 - 75 g a.i./ha | 600 - 750 ml/ha | 450 - 600 L/ha |
| 14% SC (5% TFM + 9% Spinetoram) | Planthoppers & Stem Borer | 70 - 84 g a.i./ha | 500 - 600 ml/ha | 500 L/ha |
Note: Rates are indicative. Always follow the specific product label for legal and effective application rates in your region.
4. Application Method:
-
Foliar Spray: Use a calibrated knapsack sprayer or boom sprayer to ensure uniform coverage.
-
Targeting: Direct the spray towards the base of the rice plants, as this is where planthoppers congregate.
-
Water Quality: Use clean water with a neutral pH for mixing to ensure the stability and efficacy of the formulation.
5. Safety Precautions (Personal Protective Equipment - PPE):
-
Handlers and Applicators: Must wear long-sleeved shirts, long pants, chemical-resistant gloves, shoes plus socks, and protective eyewear.
-
Re-entry Interval (REI): Adhere strictly to the REI specified on the product label before allowing workers to re-enter treated fields.
-
Pre-Harvest Interval (PHI): Observe the mandatory PHI to ensure that residues in the harvested rice grain are below the maximum residue limits (MRLs).[15]
References
-
Paichongding - Wikipedia . Wikipedia. [Link]
-
Paichongding-containing insecticidal composition for preventing and controlling rice planthoppers - Patsnap Eureka . Patsnap. [Link]
-
Effects of the novel cis-nitromethylene neonicotinoid insecticide Paichongding on enzyme activities and microorganisms in yellow loam and Huangshi soils . PubMed. [Link]
- Insecticidal composition containing Paichongding and efficient cyhalothrin - Google Patents.
-
Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests . LinkedIn. [Link]
-
[Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] . PubMed. [Link]
-
paichongding data sheet - Compendium of Pesticide Common Names . Alan Wood. [Link]
-
Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding | Request PDF . ResearchGate. [Link]
-
Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data - PMC . NIH. [Link]
-
Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism . Frontiers. [Link]
-
2025 Rice Management Guide . Arkansas Cooperative Extension Service. [Link]
-
INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC . NIH. [Link]
-
Sublethal Effects of Paichongding on Nilaparvata lugens (Homoptera: Delphacidae) | Journal of Economic Entomology . Oxford Academic. [Link]
-
Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism . PubMed. [Link]
-
Metabolic and Developmental Changes in Insects as Stress-Related Response to Electromagnetic Field Exposure . MDPI. [Link]
-
Seed Coating with Triflumezopyrim Induces the Rice Plant's Defense and Inhibits the Brown Planthopper's Feeding Behavior . MDPI. [Link]
-
How to Apply | Department of Chemistry . Rice University. [Link]
-
Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review . Informatics Journals. [Link]
-
Bioactivity, Mode of Action and Fate of Insect Growth Regulators . ResearchGate. [Link]
-
Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review . ResearchGate. [Link]
-
Uptake and Translocation of Triflumezopyrim in Rice Plants . ResearchGate. [Link]
- Granular formulation for paddy pesticide fertilizer and preparation method thereof - Google Patents.
-
The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine . ResearchGate. [Link]
-
Field efficacy of triflumezopyrim 5% + spinetoram 9% against yellow stem borer and brown plant hopper in rice . The Pharma Innovation Journal. [Link]
-
Baseline determination, susceptibility monitoring and risk assessment to triflumezopyrim in Nilaparvata lugens (Stål) . ResearchGate. [Link]
-
Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review . MDPI. [Link]
-
Susceptibility of six chemical insecticides against brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae) . Redalyc. [Link]
Sources
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- 2. Risk Assessment of Triflumezopyrim and Imidacloprid in Rice through an Evaluation of Residual Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Paichongding - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103503908A - Insecticidal composition containing Paichongding (1-((6-chloropyridine-3-group) methyl-5-propoxy-7-methyl-8-nitryl-1,2,3,5,6,7-hexahydroimidazo[1,2-a] pyridine) and efficient cyhalothrin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Effects of the novel cis-nitromethylene neonicotinoid insecticide Paichongding on enzyme activities and microorganisms in yellow loam and Huangshi soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance selection of triflumezopyrim in Laodelphax striatellus (fallén): Resistance risk, cross-resistance and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of cycloxaprid and paichongding residues in foods of plant origin by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Paichongding Soil Sorption and Leaching Potential
Abstract
This document provides a comprehensive guide for researchers, environmental scientists, and regulatory professionals on the methodologies for assessing the soil sorption and leaching potential of Paichongding, a novel neonicotinoid insecticide.[1][2] Adherence to standardized protocols is critical for generating reliable data for environmental risk assessment. This guide synthesizes internationally recognized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), offering detailed, step-by-step procedures, the scientific rationale behind experimental choices, and guidance on data interpretation.
Introduction: Understanding Paichongding's Environmental Behavior
Paichongding is a recently developed neonicotinoid insecticide designed for the control of various sucking insects.[1][2] Like any agrochemical, its introduction into the environment necessitates a thorough evaluation of its fate and transport, which are governed by its physicochemical properties and interactions with environmental compartments like soil and water.[3][4]
Two of the most critical processes dictating the environmental fate of Paichongding are sorption (adsorption-desorption) and leaching .[5][6]
-
Sorption refers to the binding of Paichongding molecules to soil particles. This process is a primary determinant of its bioavailability for degradation, plant uptake, and mobility.[5][7] Key soil properties influencing sorption include organic matter content, clay type and content, and pH.[8][9][10]
-
Leaching is the downward movement of Paichongding through the soil profile with percolating water.[11] Chemicals with low sorption affinity and high water solubility are more prone to leaching, which can lead to the contamination of groundwater resources.[7]
This guide provides robust protocols for quantifying these two key processes, enabling a predictive understanding of Paichongding's mobility and persistence in terrestrial ecosystems.
Table 1: Key Physicochemical Properties Influencing Environmental Fate
| Property | Definition | Implication for Sorption & Leaching |
| Water Solubility | The maximum concentration of a substance that can dissolve in water at a specific temperature. | Higher solubility generally leads to lower sorption and higher leaching potential.[7][11] |
| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to the organic carbon fraction of soil. | High Koc indicates strong binding to soil organic matter, resulting in low leaching potential.[12] |
| Hydrolytic Half-life (DT50) | The time required for 50% of the chemical to be degraded by hydrolysis. | A shorter half-life means the compound degrades faster, reducing the amount available for leaching over time.[13] |
| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Low vapor pressure indicates that volatilization from soil surfaces is not a major dissipation pathway.[13] |
Overall Assessment Workflow
A systematic approach is essential for accurately characterizing the sorption and leaching behavior of Paichongding. The workflow integrates preliminary screening with detailed, tier-based laboratory studies.
Caption: Workflow for Paichongding Soil Assessment.
Protocol 1: Soil Sorption/Desorption via Batch Equilibrium (OECD 106)
The batch equilibrium method is the gold standard for determining the adsorption and desorption characteristics of chemicals in soil.[8][14][15][16] This protocol follows the tiered approach outlined in OECD Guideline 106 to derive key coefficients like the distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[8][14][15][17]
Scientific Principle & Causality
This method measures the partitioning of Paichongding between the soil solid phase and the aqueous phase at equilibrium.[15] A known mass of soil is equilibrated with a Paichongding solution of known concentration. By measuring the concentration remaining in the aqueous phase, the amount adsorbed to the soil can be calculated by difference.[14]
-
Why use a 0.01 M CaCl₂ solution? This solution is used as the aqueous matrix instead of deionized water to maintain a constant ionic strength, which mimics the salt concentration of natural soil solutions. This prevents the swelling of clays and dispersion of organic matter, which could otherwise alter the soil's sorptive properties.
-
Why determine equilibrium time? Shaking the soil-solution slurry for a sufficient period is crucial to ensure that the adsorption process has reached a steady state (equilibrium). Running the experiment before equilibrium is reached would result in an underestimation of the true sorption potential. A preliminary kinetics study is essential to define this timeframe.[6]
-
Why use multiple soil types? Soil is a heterogeneous matrix. Testing on a range of soils with varying organic carbon content, pH, and texture is required by regulatory guidelines to understand how these properties affect Paichongding's sorption and to derive a robust Koc value for environmental modeling.[8][15][16]
Tiered Experimental Protocol
Tier 1: Preliminary Study
-
Objective: To determine the optimal soil-to-solution ratio, establish the equilibrium time for adsorption, and check for abiotic/biotic degradation.
-
Soil-to-Solution Ratio: Test ratios of 1:2, 1:5, and 1:10 (dry soil weight:solution volume). The goal is to find a ratio where 20-80% of the applied Paichongding is adsorbed, ensuring accurate measurement in both phases.
-
Equilibrium Time:
-
Prepare replicate centrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Add 5 g of soil (dry weight equivalent) and 25 mL of 0.01 M CaCl₂ solution containing a known concentration of Paichongding (e.g., 1 mg/L).
-
Include controls: (a) solution without soil to check for adsorption to the tube walls, and (b) soil with solution but no Paichongding to check for interferences.
-
Agitate all tubes on a shaker at a constant temperature (e.g., 20-25°C) in the dark.
-
At each time point, remove the corresponding tubes, centrifuge at high speed (e.g., 3000g for 20 min) to separate soil and water, and analyze the supernatant for Paichongding concentration.
-
Plot the concentration in solution vs. time. Equilibrium is reached when the concentration no longer changes significantly over time.[2]
-
-
Stability Check: Compare the initial concentration (time 0) with the concentration in the soil-free control at the final time point. A significant decrease (>10%) suggests degradation or excessive adsorption to the vessel, which must be addressed.
Tier 2: Screening Study
-
Objective: To determine the adsorption coefficients (Kd and Koc) for Paichongding in a minimum of five different soil types.[14]
-
Procedure:
-
For each of the five soils, prepare triplicate centrifuge tubes using the optimal soil-to-solution ratio and a single, environmentally relevant concentration of Paichongding in 0.01 M CaCl₂.
-
Include triplicate soil-free controls.
-
Agitate the tubes for the predetermined equilibrium time at a constant temperature.
-
Centrifuge the samples and collect the supernatant for analysis.
-
Analyze the Paichongding concentration in the supernatant using a validated analytical method (e.g., LC-MS/MS).[18][19]
-
Tier 3: Freundlich Adsorption Isotherm
-
Objective: To describe the relationship between the concentration of Paichongding in solution and the amount adsorbed to the soil over a range of concentrations.
-
Procedure:
-
For two or three of the soils from Tier 2, set up experiments with a series of at least five different initial concentrations of Paichongding (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Follow the same procedure as the Tier 2 screening study (optimal ratio, equilibrium time, replicates, controls).
-
Analyze the equilibrium concentration (Ce) in the supernatant for each initial concentration.
-
Data Analysis and Presentation
-
Calculate Amount Adsorbed (Cs):
-
Cs = [(C_initial - C_equilibrium) * V] / M
-
Where: V = volume of solution (L), M = mass of soil (kg)
-
-
Calculate Distribution Coefficient (Kd):
-
Kd = Cs / C_equilibrium (Units: L/kg)
-
-
Calculate Organic Carbon-Normalized Coefficient (Koc):
-
Koc = (Kd / %OC) * 100
-
Where: %OC is the percent organic carbon of the soil.
-
-
Freundlich Isotherm Analysis:
-
Plot log(Cs) vs. log(Ce).
-
Fit the data to the linear Freundlich equation: log(Cs) = log(Kf) + (1/n) * log(Ce)
-
Kf (Freundlich coefficient) and 1/n (isotherm linearity factor) provide insight into the sorption capacity and intensity.
-
Table 2: Example Data Presentation for Tier 2 Screening
| Soil ID | pH | % Organic Carbon | Clay (%) | Kd (L/kg) | Koc (L/kg) |
| S1-Sandy Loam | 6.5 | 1.2 | 15 | 4.68 | 390 |
| S2-Silt Loam | 5.8 | 2.5 | 22 | 11.24 | 450 |
| S3-Clay | 7.2 | 1.8 | 45 | 9.90 | 550 |
| S4-Loamy Sand | 6.1 | 0.8 | 8 | 2.80 | 350 |
| S5-Peat Soil | 4.9 | 15.0 | 10 | 23.16 | 154 |
| (Note: Data is illustrative. A study on Paichongding found Kd values ranging from 4.68 to 23.16 in different Chinese soils.[2]) |
Protocol 2: Aged Residue Column Leaching (US EPA OCSPP 835.1240)
Column leaching studies are designed to simulate the movement of a pesticide through a soil profile under the influence of rainfall or irrigation.[20] This protocol involves applying Paichongding to a soil column and analyzing the resulting leachate and the final distribution of the chemical in the soil column.
Scientific Principle & Causality
This method provides a more realistic simulation of environmental conditions than batch studies.
-
Why "Age" the Residue? Before leaching, the Paichongding-treated soil is incubated for a period (e.g., 1-30 days). This "aging" allows the chemical to interact with the soil matrix, forming stronger bonds and potentially undergoing some initial transformation. Leaching freshly applied pesticide would likely overestimate its mobility compared to field conditions.[21]
-
Why use an undisturbed soil column? Using intact soil cores is preferred as it preserves the natural soil structure (e.g., macropores, bulk density), which significantly influences water flow and contaminant transport. If repacked columns are used, they must be uniformly packed to a density representative of the field site.
-
Why apply simulated rain? A controlled, steady application of a water volume equivalent to a significant rainfall event (e.g., 20 inches over 48 hours) allows for a standardized assessment of how much Paichongding will be mobilized and transported downward.[20]
Experimental Protocol
-
Soil Column Preparation:
-
Collect undisturbed soil cores or prepare repacked columns (e.g., 30 cm length, 5-10 cm diameter) using sieved soil.
-
Saturate the columns slowly from the bottom with 0.01 M CaCl₂ to avoid entrapping air. Allow them to drain until field capacity is reached.
-
-
Preparation of Aged Soil:
-
In a separate container, treat a small amount of the test soil with radiolabeled (e.g., ¹⁴C) Paichongding at a rate equivalent to the maximum field application rate.
-
Adjust the moisture to ~75% of field capacity and incubate in the dark at a constant temperature for a specified aging period.
-
-
Column Treatment and Leaching:
-
Carefully apply the aged soil as a thin layer on top of the prepared soil columns.
-
Place the columns in a leaching apparatus that allows for the collection of leachate.
-
Begin applying simulated rainfall (0.01 M CaCl₂) to the top of the column at a constant, slow rate using a peristaltic pump.
-
Collect leachate in fractions (e.g., every 100 mL). The total volume applied should be sufficient to displace several pore volumes of water.[21]
-
-
Sample Analysis:
-
Analyze each leachate fraction for the concentration of parent Paichongding and major transformation products.
-
After the leaching is complete, carefully extrude the soil core from the column.
-
Section the soil core into increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).[20]
-
Extract each soil section with an appropriate solvent and analyze for the concentration of Paichongding and its metabolites.
-
Data Analysis and Presentation
-
Mass Balance: Calculate a total mass balance to ensure the recovery of the applied chemical is within an acceptable range (typically 90-110%). This is a critical QC step.
-
Total Recovered = (Amount in Leachate) + (Amount in Soil Sections)
-
-
Distribution Profile: Present the results as the percentage of the applied Paichongding found in the total leachate and in each soil depth increment.
Sources
- 1. Impact of the novel neonicotinoid insecticide Paichongding on bacterial communities in yellow loam and Huangshi soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption and Leaching Potential of Imidacloprid Pesticide through Alluvial Soil [scirp.org]
- 7. agriculture.researchfloor.org [agriculture.researchfloor.org]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 10. mdpi.com [mdpi.com]
- 11. extension.missouri.edu [extension.missouri.edu]
- 12. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]
- 13. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 14. search.library.uvic.ca [search.library.uvic.ca]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 17. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 18. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Influence of commercial formulation on the sorption and leaching behaviour of propyzamide in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Chromatographic Resolution of Paichongding Enantiomers
Welcome to the technical support center for the chiral separation of Paichongding. As researchers and drug development professionals, achieving optimal enantiomeric resolution is not just a chromatographic challenge—it is a regulatory and scientific necessity. Paichongding, a neonicotinoid insecticide, possesses two chiral centers, leading to four stereoisomers which may exhibit different biological activities and toxicological profiles.[1] This guide provides in-depth, field-proven insights into troubleshooting and optimizing the separation of these critical enantiomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the method development for Paichongding enantiomers.
Q1: We are seeing poor or no resolution of the Paichongding enantiomers. What is the most common cause?
A1: The most frequent cause of poor resolution is a suboptimal pairing between the Paichongding molecule and the Chiral Stationary Phase (CSP). Chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP.[2][3] If the CSP's structure does not offer the necessary interaction points—such as hydrogen bonds, π-π interactions, or steric hindrance—to differentiate between the enantiomers, separation will not occur. Polysaccharide-based CSPs are often the most successful for a wide range of molecules and are an excellent starting point.[4][5]
Q2: How do I select the right Chiral Stationary Phase (CSP) for Paichongding?
A2: Given Paichongding's structure, which includes a chloropyridinyl ring, a nitro group, and an imidazolidine ring system, CSPs that offer a combination of π-π interaction sites, hydrogen bonding capabilities, and steric cavities are ideal.[6][7][8] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are highly recommended as a first-pass screening choice due to their proven broad enantioselectivity.[4] A screening approach using several different polysaccharide columns is the most efficient path to success.[9]
Q3: Our resolution (Rs) is below the generally accepted value of 1.5. What is the fastest way to improve it?
A3: The quickest parameter to adjust for improved resolution is the mobile phase composition, specifically the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system (e.g., hexane or heptane).[10] Varying the alcohol percentage by small increments (e.g., from 10% to 15% or vice-versa) can significantly alter the retention and selectivity by modifying how the analyte and mobile phase compete for interaction sites on the CSP.[10]
Q4: We are observing significant peak tailing. What causes this and how can it be fixed?
A4: Peak tailing in chiral chromatography is often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase, such as strong ionic binding to residual silanols on the silica support. Paichongding has basic nitrogen atoms that can cause this issue. Adding a small amount of a basic or acidic modifier to the mobile phase can dramatically improve peak shape. For basic compounds like Paichongding, adding 0.1% diethylamine (DEA) or another suitable amine can neutralize these secondary interactions and produce sharper, more symmetrical peaks.[11][12]
Q5: How does temperature impact the separation of Paichongding enantiomers?
A5: Temperature is a critical but complex parameter. It affects the thermodynamics of the analyte-CSP interaction. Sometimes, decreasing the temperature enhances the stability of the diastereomeric complexes, leading to better resolution. In other cases, increasing the temperature can improve mass transfer kinetics and efficiency. The effect is unpredictable, so it is an important parameter to screen, typically in 5-10°C increments (e.g., 15°C, 25°C, 35°C), once a promising CSP and mobile phase have been identified.
Section 2: In-Depth Troubleshooting Guide
When initial adjustments are not sufficient, a systematic approach is required. This guide provides a logical workflow for diagnosing and resolving persistent resolution issues.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor enantiomeric resolution.
Caption: Logical workflow for troubleshooting poor chiral resolution.
Pillar 1: Causality in Experimental Choices
-
Why Mobile Phase Composition is Key: The mobile phase acts as a competitor to the analyte for binding sites on the CSP. In normal-phase chromatography, a non-polar solvent (like hexane) encourages interaction, while a polar modifier (like isopropanol) competes with the analyte. By carefully adjusting the modifier concentration, you control the thermodynamics of this competition. A weaker mobile phase (less alcohol) increases retention and allows more time for chiral recognition to occur, often improving resolution to a point.
-
The Role of Additives: The surface of the silica backbone of a CSP is not perfectly inert. It contains acidic silanol groups that can non-selectively bind to basic analytes like Paichongding, causing peak tailing and broadening, which kills resolution. A basic additive like diethylamine (DEA) acts as a "masking agent," binding to these silanol groups and preventing the analyte from interacting with them, resulting in sharper, more efficient peaks.[11]
-
Why Temperature Matters: Chiral recognition is governed by changes in enthalpy (ΔH) and entropy (ΔS). Temperature directly influences these thermodynamic parameters. A change in temperature can alter the flexibility of the CSP's polymer chains and the strength of the intermolecular interactions (like hydrogen bonds) that are crucial for differentiating enantiomers.
Pillar 2: Self-Validating Systems with System Suitability Tests (SSTs)
Before any analysis or troubleshooting, ensure your HPLC system is performing correctly. A System Suitability Test (SST) is a mandatory quality check.[13][14]
| Parameter | Typical Acceptance Criteria | Purpose in Chiral Analysis |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline or near-baseline separation between the enantiomeric peaks for accurate quantification.[15] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Poor tailing can indicate secondary interactions or column degradation, affecting resolution. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak areas (n≥5) | Demonstrates the precision of the system. High variability can mask real changes during method optimization. |
| Plate Count (N) | Report (Method Specific) | Measures column efficiency. A significant drop in plate count for a given method indicates column performance loss. |
Data synthesized from industry best practices and regulatory guidelines.[13][16]
Section 3: Experimental Protocols
These protocols provide a structured approach to method development and optimization for Paichongding enantiomers.
Protocol 1: Chiral Stationary Phase (CSP) Screening
Objective: To identify the most promising CSP for Paichongding separation from a set of standard chiral columns.
Materials:
-
Paichongding racemic standard (1 mg/mL in mobile phase)
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Diethylamine (DEA)
-
Recommended Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP
-
Cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP
-
Methodology:
-
Prepare Mobile Phases: Create a set of standard screening mobile phases.
-
MP A: 90:10 Hexane/IPA + 0.1% DEA
-
MP B: 80:20 Hexane/IPA + 0.1% DEA
-
MP C: 90:10 Hexane/EtOH + 0.1% DEA
-
MP D: 80:20 Hexane/EtOH + 0.1% DEA
-
-
Column Installation & Equilibration: Install the first CSP. Equilibrate the column with the first mobile phase (MP A) at a flow rate of 1.0 mL/min for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the Paichongding standard.
-
Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-30 minutes for initial screening).
-
Sequential Screening: Repeat steps 2-4 for each mobile phase on the current column.
-
Column Change: Switch to the next CSP and repeat the entire screening process (steps 2-5).
-
Evaluation: Compare all chromatograms. Identify the CSP and mobile phase combination that provides the best selectivity (separation factor, α) and resolution (Rs), even if it is not yet baseline. This becomes the starting point for optimization.
Protocol 2: Mobile Phase Optimization
Objective: To fine-tune the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) on the selected CSP.
Materials:
-
Selected CSP from Protocol 1
-
Paichongding standard
-
Optimized solvent system components (e.g., Hexane, IPA, DEA)
Methodology:
-
Equilibrate the System: Install the chosen CSP and equilibrate with the most promising mobile phase from the screening protocol.
-
Systematic Modifier Adjustment:
-
Begin with the starting mobile phase (e.g., 90:10 Hexane/IPA + 0.1% DEA).
-
Adjust the percentage of IPA in 2% increments both up and down (e.g., run at 8%, 10%, 12%, 14%).
-
Inject the standard at each composition and record the retention times, selectivity (α), and resolution (Rs).
-
-
Data Analysis and Selection: Create a table to compare the results. Select the mobile phase composition that delivers the best resolution while maintaining a reasonable run time.
Table 3: Example Data for Mobile Phase Optimization
| % IPA in Hexane | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|
| 8% | 15.2 | 17.5 | 1.18 | 1.35 |
| 10% | 12.1 | 13.8 | 1.17 | 1.62 |
| 12% | 9.8 | 11.0 | 1.15 | 1.48 |
| 14% | 7.5 | 8.3 | 1.12 | 1.10 |
Hypothetical data illustrating the optimization process. The optimal condition is highlighted.
References
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]
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Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]
-
Ghanem, A., & Wang, C. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1043. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
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Barrios, C., & Canals, A. (2019). Enantiomeric analysis of pyrethroids and organophosphorus insecticides. Journal of Chromatography A, 1605, 460377. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Li, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8047. Retrieved from [Link]
-
Open Exploration Publishing. (2023, December 29). Determination of neonicotinoid pesticides nitenpyram and dinotefuran by electroanalytical methods. Retrieved from [Link]
-
Kannappan, V. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]
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Welch, C. J., et al. (2000). Empirical Relationship Between Chiral Selectivity and Mobile Phase Modifier Properties. Chirality, 12(3), 161-168. Retrieved from [Link]
-
Li, Z., et al. (2012). Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-4. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Gubitz, G., & Schmid, M. G. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Chiral Recognition in Separation Methods. Springer. Retrieved from [Link]
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Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. Retrieved from [Link]
-
Martynow, J., & Sharma, D. (2014, September 17). How can I improve my chiral column resolution? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Paichongding. Retrieved from [Link]
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Chromatography Online. (2023, January 19). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
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LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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Altabrisa Group. (2023, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]
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National Institutes of Health. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]
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Chromatography Online. (2020, May 1). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]
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YouTube. (2023, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... Retrieved from [Link]
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MDPI. (2019, July 26). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Paichongding. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bifenthrin. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ticlopidine. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Imidacloprid. PubChem. Retrieved from [Link]
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Technical Support Center: Impact of Soil pH on Paichongding Degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the environmental fate of Paichongding. This document provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges encountered when studying the influence of soil pH on the degradation rate of this novel insecticide.
Frequently Asked Questions (FAQs)
Q1: What is Paichongding and why is its degradation in soil a subject of study?
A1: Paichongding (1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine) is a fourth-generation cis-neonicotinoid insecticide.[1] It was developed as a potential alternative to other neonicotinoids, like imidacloprid, due to its high efficacy against resistant insect populations.[1][2] Understanding its degradation in soil is critical for environmental risk assessment. The rate and pathway of its breakdown determine its persistence, potential for groundwater contamination, and long-term impact on soil ecosystems. Paichongding is a chiral molecule, meaning it exists in multiple stereoisomeric forms, which can exhibit different degradation rates and biological activities, adding complexity to its environmental fate.[1][3]
Q2: As a general principle, how does soil pH influence the degradation of pesticides?
A2: Soil pH is a master variable that governs pesticide fate through two primary mechanisms: abiotic chemical reactions and biotic microbial processes.[4][5]
-
Abiotic Degradation (Chemical Hydrolysis): This is the breakdown of a chemical by reaction with water. The rate of hydrolysis for many pesticides, particularly organophosphates and carbamates, is highly pH-dependent and often accelerates under alkaline conditions (pH > 7).[4][6] For every one-unit increase in pH, the rate of hydrolysis can increase tenfold.[6]
-
Biotic Degradation (Microbial Action): Soil microorganisms (bacteria and fungi) are the primary drivers of pesticide breakdown.[7] Soil pH directly affects microbial community structure, population size, and enzymatic activity.[4][8] Generally, microbial activity is optimal in near-neutral soils (pH 6.0-7.5).[9] Extreme pH values (highly acidic or alkaline) can suppress the activity of degrading microbes, slowing down biotic degradation.[4] Furthermore, pH alters the pesticide's chemical form (ionization) and its sorption to soil particles, which affects its bioavailability to microorganisms.[4]
Q3: What are the known degradation pathways for Paichongding in soil?
A3: Research indicates that Paichongding degrades in soil through a combination of biotic and abiotic processes. The primary transformation pathways involve modifications to its core structure. Under anaerobic conditions, degradation can occur via denitration, depropylation, nitrosylation, demethylation, hydroxylation, and enol-keto tautomerism.[1] Studies using specific bacterial strains like Sphingobacterium sp. have shown that biodegradation primarily occurs on the tetrahydropyridine ring through oxidation and the elimination of methyl, propyl, and nitro groups.[10] A key metabolite that has been identified is 1-((6-chloropyridin-3-yl)methyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol, indicating hydroxylation is a significant step.[11]
Troubleshooting Guide for Experimental Studies
Q4: My degradation results for Paichongding are highly variable, even in replicates with the same target pH. What could be the cause?
A4: This is a common issue often rooted in the complexities of soil chemistry and microbiology. Consider these possibilities:
-
Poor pH Buffering: The soil's natural buffering capacity may be resisting your pH adjustments, or the pH could be drifting during the incubation period due to microbial activity. Solution: Measure the pH of your soil slurry at the beginning, middle, and end of the experiment. Use a dilute acid (e.g., 0.1M H₂SO₄) or base (e.g., 0.1M Ca(OH)₂) to adjust pH and allow the soil to equilibrate for at least 24-48 hours before spiking with Paichongding.
-
Microbial Heterogeneity: "Hot spots" of microbial activity within your soil samples can lead to variable degradation rates. Solution: Thoroughly homogenize your bulk soil sample before weighing out replicates. Sieving the soil (e.g., through a 2 mm mesh) is a crucial step to ensure uniformity.
-
Inconsistent Moisture Content: Soil moisture is critical for microbial activity.[4] Uneven moisture levels between replicates will lead to different degradation rates. Solution: Adjust all replicates to a consistent moisture level, typically 40-60% of the soil's maximum water holding capacity, and maintain it throughout the experiment by periodically adding deionized water.
Q5: I am observing significant degradation in my sterile (autoclaved or gamma-irradiated) soil controls. Shouldn't degradation be minimal?
A5: While sterilization aims to eliminate microbial activity, it does not stop abiotic degradation. Significant degradation in sterile controls strongly suggests that chemical hydrolysis is a major factor at your experimental pH.
-
Causality: Paichongding, like many pesticides, is susceptible to chemical hydrolysis. This process is independent of microbial action and is directly influenced by pH.[4][6] If your soil pH is alkaline, you can expect a higher rate of abiotic hydrolysis.
-
Experimental Insight: This is not a failure of the experiment; it's a key finding. It allows you to partition the overall degradation rate into its biotic and abiotic components. The degradation rate in the sterile control represents the abiotic contribution, while the difference between the non-sterile and sterile soil represents the biotic (microbial) contribution.
Q6: The degradation rates of Paichongding's stereoisomers are different in my acidic soil compared to my neutral soil. Is this an error?
A6: This is not an error but a critical and expected finding for Paichongding. The degradation of its stereoisomers is known to be stereoselective and highly dependent on soil pH.[3]
-
Scientific Explanation: A key study on flooded paddy soils found that in acidic soil, the enantiomers (5R,7R)- and (5S,7S)-paichongding were degraded more rapidly than the (5R,7S)- and (5S,7R)- forms.[3] Conversely, in neutral soil, the opposite trend was observed.[3] No stereoselectivity was noted in alkaline soil.[3]
-
Implication for Your Research: Your results are likely validating these findings. This pH-dependent stereoselectivity is likely due to pH influencing the activity of specific microbial enzymes that preferentially target certain isomeric forms. It underscores the importance of chiral analysis in environmental fate studies for Paichongding.
Quantitative Data Summary
The degradation rate of pesticides is often expressed as a half-life (t½), the time required for 50% of the initial concentration to dissipate. For Paichongding, the half-life is significantly influenced by soil properties, especially pH.
| Soil Condition | pH Range | Observed Half-Life (t½) | Key Observation | Source |
| Flooded Paddy Soil | Acidic | 0.23 - 3.72 days | Dissipation is promoted. Degradation is stereoselective: (5R,7R) & (5S,7S) isomers degrade faster. | [3][11] |
| Flooded Paddy Soil | Neutral | Not specified | Degradation is stereoselective, with a trend opposite to that in acidic soil. | [3] |
| Flooded Paddy Soil | Alkaline | Not specified | Stereoselectivity in degradation was not observed. | [3] |
| Anaerobic Soil | Not specified | 0.18 - 3.15 days | Diastereoselectivity observed, with (5S, 7R) and (5R, 7S) degrading much faster (t½ ≈ 0.18 d) than (5R, 7R) and (5S, 7S) (t½ ≈ 3.1 d). | [1] |
Note: The data highlights that both pH and redox conditions (aerobic vs. anaerobic) profoundly impact the degradation rate and stereoselectivity of Paichongding.
Visualizations: Workflows and Mechanisms
Caption: Workflow for a soil degradation study of Paichongding.
Caption: Influence of soil pH on Paichongding degradation pathways.
Detailed Experimental Protocol
This protocol provides a self-validating framework for assessing the impact of soil pH on the degradation rate of Paichongding. It includes a sterile control to differentiate between biotic and abiotic processes.
Objective: To determine the degradation half-life (DT₅₀) of Paichongding in soil at three different pH levels (e.g., pH 5.0, 7.0, 9.0) under controlled laboratory conditions.
Materials:
-
Freshly collected agricultural soil (sieved <2mm)
-
Analytical grade Paichongding standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1M H₂SO₄ and 0.1M Ca(OH)₂ for pH adjustment
-
Incubator, analytical balance, centrifuge, vortex mixer
-
LC-MS/MS system for residue analysis
-
QuEChERS extraction salts and cleanup tubes
Methodology:
-
Soil Preparation and Characterization:
-
Collect a bulk soil sample from a site with no recent pesticide application history.
-
Remove debris and sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for texture, organic matter content, and initial pH.
-
-
pH Adjustment and Equilibration:
-
Divide the homogenized soil into three batches.
-
For each batch, create a soil-water slurry (e.g., 1:2.5 soil:water ratio) to measure the pH.
-
Slowly add 0.1M H₂SO₄ or 0.1M Ca(OH)₂ to the bulk soil of each batch while mixing thoroughly to achieve the target pH values (5.0, 7.0, 9.0).
-
Allow the pH-adjusted soils to equilibrate in a covered container for 48-72 hours at room temperature, re-checking and adjusting the pH if necessary.
-
-
Preparation of Abiotic Controls:
-
For each pH level, take a subset of the adjusted soil and sterilize it (e.g., by autoclaving at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity. This will serve as the abiotic control.
-
-
Spiking Procedure:
-
Prepare a stock solution of Paichongding in acetonitrile.
-
Weigh out replicates (e.g., 50 g dry weight equivalent) of both non-sterile and sterile soil for each pH level into individual incubation flasks.
-
Adjust the moisture content of each replicate to 50% of its maximum water holding capacity (WHC).
-
Add the Paichongding stock solution to each flask to achieve an environmentally relevant concentration (e.g., 1 mg/kg). Mix thoroughly to ensure even distribution. Leave the flasks uncapped in a fume hood for 1-2 hours to allow the solvent to evaporate.
-
-
Incubation:
-
Cover the flasks with perforated paraffin film to allow gas exchange but minimize water loss.
-
Incubate all samples in the dark at a constant temperature (e.g., 25°C). The dark condition prevents photodegradation.[4]
-
Monitor and maintain the soil moisture by weight throughout the incubation period.
-
-
Sampling:
-
Sacrifice triplicate flasks from each treatment (3 pH levels x 2 sterility conditions) at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Day 0 samples should be taken immediately after the solvent has evaporated to determine the initial concentration.
-
-
Extraction and Analysis:
-
Extract Paichongding residues from the soil samples using a validated method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[12]
-
Analyze the extracts using a sensitive and selective analytical instrument, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for accurate quantification.[12][13]
-
-
Data Interpretation:
-
Plot the concentration of Paichongding versus time for each treatment.
-
Calculate the degradation rate constants (k) and half-lives (DT₅₀) using first-order kinetics models.
-
Compare the DT₅₀ values across the different pH levels in both non-sterile and sterile soils to determine the specific impact of pH on both microbial and chemical degradation.
-
References
-
ResearchGate. (n.d.). Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding | Request PDF. Retrieved from [Link]
-
PubMed. (2016). Influence of Soil Factors on the Stereoselective Fate of a Novel Chiral Insecticide, Paichongding, in Flooded Paddy Soils. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos. Retrieved from [Link]
-
Greenhouse & Floriculture. (n.d.). Effects of pH on Pesticides and Growth Regulators. UMass Amherst. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of soil factors on the stereoselective fate of a novel chiral insecticide paichongding in paddy flooded soils | Request PDF. Retrieved from [Link]
-
ACS Publications. (2015). Anaerobic Degradation Pathway of the Novel Chiral Insecticide Paichongding and Its Impact on Bacterial Communities in Soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
-
MDPI. (n.d.). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Retrieved from [Link]
-
Applied and Environmental Microbiology. (n.d.). Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium. ASM Journals. Retrieved from [Link]
-
PubMed Central (PMC). (2023). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Retrieved from [Link]
-
PubChem. (n.d.). Paichongding. National Institutes of Health. Retrieved from [Link]
-
Weed Technology. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Cambridge University Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Persistence and Degradation of Cyantraniliprole in Aqueous Media. Retrieved from [Link]
-
Frontiers. (2024). Soil pH mediates the impact of pesticides on bacterial communities, diversity, and abundance. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods of Pesticide Residue Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic Degradation Pathway of the Novel Chiral Insecticide Paichongding and Its Impact on Bacterial Communities in Soils. Retrieved from [Link]
-
ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Retrieved from [Link]
-
Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?. Retrieved from [Link]
-
Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]
-
RUN (Universidade Nova de Lisboa). (2023). Analysis of pesticide residues in soil. Retrieved from [Link]
-
MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]
-
Academic Journals. (2017). Microbial degradation of pesticide: A review. Retrieved from [Link]
-
PubMed. (2015). Microbial Degradation Mechanism and Pathway of the Novel Insecticide Paichongding by a Newly Isolated Sphingobacterium sp. P1-3 from Soil. Retrieved from [Link]
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Validation & Comparative
Comparative Toxicity Guide: Paichongding (IPP) vs. Traditional Neonicotinoids
Executive Summary: The "Soil-Safe" Alternative?
The development of Paichongding (IPP) represents a strategic pivot in neonicotinoid chemistry. While traditional agents like Imidacloprid (IMI) and Acetamiprid have defined the class efficacy against sucking pests, their environmental persistence and high toxicity to non-target soil invertebrates have drawn global regulatory scrutiny.
This guide provides a technical analysis of Paichongding, a novel cis-nitromethylene neonicotinoid. Unlike its predecessors, IPP demonstrates a unique stereoselective degradation profile and a significantly improved safety margin for soil engineers like earthworms (Eisenia fetida), while maintaining efficacy against imidacloprid-resistant rice planthoppers (Nilaparvata lugens).
Chemical Architecture & Mode of Action
The cis-Nitromethylene Configuration
Paichongding distinguishes itself through its specific stereochemistry. It acts as an agonist at the nicotinic acetylcholine receptor (nAChR), but its binding affinity and interaction dynamics are modulated by its rigid cis-configuration.
-
IUPAC Name: 1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine[1][2][3]
-
Structural Key: The hexahydroimidazo[1,2-a]pyridine ring system locks the nitromethylene group, potentially reducing the metabolic susceptibility observed in open-chain neonicotinoids while altering the binding pocket fit.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the differential binding pathway of IPP compared to generic neonicotinoids, highlighting its interaction with the nAChR
Figure 1: Comparative Binding and Resistance Evasion Pathway. IPP evades common P450 detoxification routes (e.g., CYP6ER1) prevalent in resistant planthoppers.
Comparative Efficacy: Target Pests
Paichongding is engineered specifically to address resistance. In populations of the Brown Planthopper (Nilaparvata lugens) where Imidacloprid efficacy has waned (Resistance Ratios > 200-fold), IPP retains potency.
Table 1: Efficacy Profile on Nilaparvata lugens (Brown Planthopper)
| Parameter | Imidacloprid (IMI) | Paichongding (IPP) | Performance Note |
| Resistance Status | High (Field strains often >200x resistant) | Low / Novel | IPP is effective against IMI-resistant strains. |
| Sublethal Effect | Stimulates reproduction (Hormesis) in some resistant strains | Inhibits Fecundity | IPP LC50 treatment reduces fecundity to ~52% of control. |
| Primary Target | nAChR (Orthosteric) | nAChR (Modulated site) | Distinct binding pose reduces cross-resistance. |
Expert Insight: The critical differentiator is not just acute mortality (LC50) but the sublethal impact . While sublethal IMI exposure can sometimes trigger "pest resurgence" via increased egg-laying, IPP actively suppresses reproductive fitness, a vital trait for long-term population management.
Ecotoxicological Profile: The Trade-Off
The most significant divergence between IPP and traditional neonicotinoids is their impact on soil invertebrates.
Earthworm Safety (Eisenia fetida)
Data indicates IPP is orders of magnitude safer for earthworms than Imidacloprid. This suggests IPP does not bind as effectively to the annelid nAChR subtype or is metabolized more rapidly in soil organisms.
Table 2: Non-Target Toxicity Comparison
| Organism | Metric | Imidacloprid (IMI) | Paichongding (IPP) | Safety Factor (IPP vs IMI) |
| Earthworm (Eisenia fetida) | LC50 (14-day, Soil) | 2 - 4 mg/kg (High Tox) | 541.07 mg/kg | ~135x Safer |
| LC50 (Contact) | ~0.1 - 0.5 µg/cm² | 14.98 mg/cm² | Significantly Safer | |
| Honey Bee (Apis mellifera) | LD50 (Oral) | 0.0037 - 0.08 µ g/bee | Data Limited | Assume High Toxicity |
| LD50 (Contact) | 0.081 µ g/bee | Data Limited | Assume High Toxicity | |
| Aquatic (Daphnia magna) | EC50 (48h) | 0.01 - 0.08 mg/L | Inferred High | Assume High Toxicity |
Critical Note: While IPP is "Soil-Safe," it remains a neonicotinoid. Until specific LD50 data for bees confirms otherwise, researchers must assume it poses similar risks to pollinators as the rest of the class. The advantage is strictly terrestrial/soil-bound .
Environmental Fate & Stereoselectivity
IPP degrades stereoselectively, meaning its enantiomers break down at different rates depending on soil pH.
-
Acidic Soil: (5R,7R) and (5S,7S) isomers degrade faster.
-
Neutral Soil: (5R,7S) and (5S,7R) isomers degrade faster.
-
Persistence: In anaerobic (flooded) conditions, IPP can persist (Half-life > 200 days), which warrants caution in aquatic-adjacent rice paddy applications.
Experimental Protocol: Soil Toxicity Assay (OECD 207 Adapted)
To validate the "Soil-Safe" claim of Paichongding, the following standardized protocol is recommended. This workflow ensures reproducibility and accounts for the specific slow-acting nature of some neonicotinoids.
Workflow Visualization
Figure 2: OECD 207 Artificial Soil Test Workflow adapted for IPP assessment.
Step-by-Step Methodology
-
Substrate Preparation (Artificial Soil):
-
Mix 10% Sphagnum peat (finely ground, no roots), 20% Kaolin clay, and 70% Industrial sand.
-
Adjust pH to 6.0 ± 0.5 using CaCO₃.
-
Adjust moisture content to 35% of dry weight.
-
-
Chemical Application (Dosing):
-
Dissolve Paichongding in acetone (carrier) to create a stock solution.
-
Mix solution thoroughly into the sand portion first, allow solvent to evaporate, then mix with clay/peat.
-
Control: Treat with acetone only (solvent control) and water only (negative control).
-
Reference Toxicant: Use Chloroacetamide (LC50 ~20-40 mg/kg) to validate batch sensitivity.
-
-
Test Organism:
-
Use adult Eisenia fetida (clitellum developed), weight 300-600 mg.
-
Wash worms, blot dry, and weigh prior to introduction.
-
-
Observation & Endpoints:
-
Incubate at 20°C ± 2°C with continuous light (400-800 lux) to keep worms in soil.
-
Day 7 & 14: Pour out soil, count live/dead worms.
-
Criteria for Death: No reaction to mechanical stimulus at the anterior end.
-
Sublethal Analysis (Optional): Measure weight loss and SOD/CAT enzyme activity in survivors to assess oxidative stress.
-
References
-
Toxicity of a Novel Neonicotinoid Insecticide Paichongding to Earthworm Eisenia fetida . Soil and Sediment Contamination. (2017).[4]
-
Sublethal effects of paichongding on Nilaparvata lugens (Homoptera: Delphacidae) . Journal of Economic Entomology. (2013).
-
Influence of Soil Factors on the Stereoselective Fate of a Novel Chiral Insecticide, Paichongding, in Flooded Paddy Soils . Journal of Agricultural and Food Chemistry. (2016).
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A Comparative Guide to the Cross-Validation of Paichongding Bioassays
For researchers, scientists, and drug development professionals dedicated to advancing pest management solutions, the rigorous evaluation of novel insecticides is paramount. This guide provides an in-depth technical comparison of Paichongding, a notable neonicotinoid insecticide, with its alternatives. Through a comprehensive analysis of bioassay methodologies and supporting experimental data, we aim to furnish a framework for the cross-validation of Paichongding's biological efficacy.
Introduction to Paichongding and the Imperative of Bioassay Cross-Validation
Paichongding is a cis-neonicotinoid insecticide developed for the control of a broad spectrum of sucking and chewing insect pests, with particular efficacy against rice planthoppers (Nilaparvata lugens)[1][2][3]. As with all neonicotinoids, its mode of action involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death[4]. A key driver for its development was its demonstrated efficacy against insect populations that have developed resistance to other established neonicotinoids like imidacloprid.
The journey of an active ingredient from discovery to market is underpinned by a battery of biological assays. Cross-validation of these bioassays is not merely a procedural formality but a critical scientific necessity. It ensures that the data generated across different testing methodologies are reliable, reproducible, and reflective of the compound's true insecticidal potential. This guide will delve into the common bioassays for insecticides like Paichongding, present comparative data, and offer standardized protocols to facilitate robust cross-validation in your research.
Mechanism of Action: The Neonicotinoid Advantage
Neonicotinoids selectively target insect nAChRs. This class of insecticides has a higher affinity for insect nAChRs than for mammalian receptors, which contributes to their favorable safety profile for non-target species[5]. The binding of neonicotinoids to these receptors is essentially irreversible, leading to the continuous firing of neurons and the subsequent disruption of the insect's nervous system.
Caption: Workflow for the rice-stem dipping bioassay.
Protocol:
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide (e.g., Paichongding, imidacloprid) in a suitable solvent (e.g., acetone) and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control group with only the solvent and surfactant should be included.
-
Rice Stem Preparation: Collect healthy, pesticide-free rice seedlings at the tillering stage. Cut the stems into uniform lengths (e.g., 8-10 cm).
-
Dipping: Immerse the rice stems in the respective insecticide solutions for a standardized duration (e.g., 30 seconds).
-
Drying: Allow the treated stems to air-dry completely under a fume hood.
-
Insect Introduction: Place one treated rice stem into a glass or plastic tube. Introduce a known number of test insects (e.g., 20-25 third-instar nymphs of Nilaparvata lugens) into each tube.
-
Incubation: Seal the tubes with cotton plugs or perforated lids to allow for air circulation. Maintain the tubes in a controlled environment (e.g., 25±1°C, 70-80% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at predetermined intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Topical Application Bioassay (for contact toxicity)
This method directly assesses the toxicity of an insecticide upon contact with the insect's cuticle.
Protocol:
-
Insect Rearing and Selection: Use healthy, uniform-sized insects of a specific developmental stage (e.g., third-instar nymphs or adults).
-
Insecticide Preparation: Dissolve the technical-grade insecticide in a volatile solvent like acetone to prepare a stock solution. Make serial dilutions from the stock solution.
-
Application: Anesthetize the insects briefly with CO2. Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each insect. The control group receives the solvent only.
-
Holding and Observation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the LD50 values and their confidence intervals.
Systemic Uptake Bioassay (for root-systemic activity)
This bioassay evaluates the efficacy of insecticides that are taken up by the plant's root system and translocated to other parts of the plant.
Protocol:
-
Plant Preparation: Grow seedlings of the host plant (e.g., rice) in a hydroponic solution or in soil.
-
Insecticide Application: Apply the insecticide to the hydroponic solution or as a soil drench at various concentrations.
-
Uptake Period: Allow a specific period for the plants to absorb and translocate the insecticide (e.g., 48-72 hours).
-
Insect Infestation: Confine a known number of test insects onto the leaves or stems of the treated plants using clip cages.
-
Mortality Assessment: Record insect mortality at regular intervals.
-
Data Analysis: Calculate the LC50 values based on the concentrations applied to the growing medium.
Cross-Resistance and Resistance Management
The development of insecticide resistance is a significant challenge in pest management. Paichongding has shown efficacy against imidacloprid-resistant populations of the brown planthopper, suggesting a potential difference in the binding site or a reduced susceptibility to the resistance mechanisms affecting imidacloprid. However, the potential for cross-resistance between Paichongding and other neonicotinoids should be thoroughly investigated.
Key Considerations for Resistance Management:
-
Mode of Action Rotation: Alternate the use of Paichongding with insecticides that have different modes of action to reduce selection pressure.
-
Monitoring: Regularly monitor pest populations for changes in susceptibility to Paichongding and other insecticides.
-
Integrated Pest Management (IPM): Incorporate Paichongding into a broader IPM program that includes cultural, biological, and other non-chemical control methods.
Environmental Fate and Ecotoxicology
The environmental persistence and potential impact on non-target organisms are critical aspects of an insecticide's profile. Neonicotinoids, including Paichongding, can persist in soil and be taken up by non-target plants.[6] Studies on the environmental fate of Paichongding have investigated its mineralization and the formation of bound residues in different soil types. It is important to consider the potential for groundwater contamination and the toxicity to beneficial insects, such as pollinators and natural enemies, as well as soil organisms like earthworms.[4][7][8] A comprehensive risk assessment should include bioassays with relevant non-target species.
Conclusion
The cross-validation of bioassays is fundamental to accurately characterizing the insecticidal properties of Paichongding and comparing its performance to other pest control agents. By employing standardized protocols for contact, systemic, and sublethal effect bioassays, researchers can generate robust and comparable data. The available evidence suggests that Paichongding is a potent insecticide against key rice pests, including those resistant to older neonicotinoids. However, ongoing research is crucial to fully understand its spectrum of activity, potential for cross-resistance, and environmental impact. This guide serves as a foundational resource for scientists and professionals in the field, promoting a scientifically rigorous approach to the evaluation and deployment of new insecticidal technologies.
References
-
Reduced Toxicities of Insecticides Against Brown Planthopper (Nilaparvata lugens Stål) Collected from Rice Fields in. Journal of the Entomological Research Society. [Link]
-
Qin, X., Zhang, J., Liu, Q., Chen, Y., & Zhang, R. (2013). Sublethal Effects of Paichongding on Nilaparvata lugens (Homoptera: Delphacidae). Journal of Economic Entomology, 106(1), 10–15. [Link]
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Sublethal Effects of Paichongding on Nilaparvata lugens (Homoptera: Delphacidae). PubMed. [Link]
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Study on twenty-five percent pymetrozine- thiamethoxam suspension concentrate as an insecticide against rice planthopper. Academic Journals. [Link]
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Toxicity of Imidacloprid 17.8%SL and Triflumezopyrim 10%SC to Rice Brown Planthopper Nilaparvata lugens. ResearchGate. [Link]
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Zhang, J., Xiong, K., Chen, A., & Li, F. (2017). Toxicity of a Novel Neonicotinoid Insecticide Paichongding to Earthworm Eisenia fetida. Soil and Sediment Contamination: An International Journal, 26(3), 235-246. [Link]
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Susceptibility of six chemical insecticides against brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae). Redalyc. [Link]
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Status of insecticide resistance in rice brown planthopper (Nilaparvata lugens) in Punjab. Indian Journal of Agricultural Sciences. [Link]
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The LC 50 values of the susceptibility baseline of the brown planthopper. ResearchGate. [Link]
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Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review. MDPI. [Link]
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Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. MDPI. [Link]
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Sublethal effects of paichongding on Nilaparvata lugens (Homoptera: Delphacidae). PubMed. [Link]
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Neonicotinoid Poisoning and Management. PMC - PubMed Central. [Link]
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Pesticide Toxicity Profile: Neonicotinoid Pesticides. Florida Online Journals. [Link]
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Paichongding. PubChem. [Link]
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2,3,7,8-Tetrachlorodibenzo-P-Dioxin. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
